2,3,5,6-Tetrafluorophenyl acrylate is a synthetic organic compound with the chemical formula C9H4F4O2. It is not readily available commercially, but research studies have described various methods for its synthesis. These methods typically involve the reaction of tetrafluorophenol with acrylic acid or its derivatives [].
Research suggests that 2,3,5,6-Tetrafluorophenyl acrylate may have potential applications in various scientific fields, including:
2,3,5,6-Tetrafluorophenyl acrylate is an organic compound with the molecular formula and a molecular weight of approximately 220.12 g/mol. It is characterized by the presence of four fluorine atoms substituted on a phenyl ring, which enhances its reactivity and stability in various chemical environments. The compound has a density of about 1.4 g/cm³ and a boiling point of approximately 227.2 °C at 760 mmHg, making it suitable for applications that require thermal stability .
Synthesis of 2,3,5,6-Tetrafluorophenyl acrylate typically involves the following steps:
2,3,5,6-Tetrafluorophenyl acrylate finds applications in various fields:
Several compounds share structural similarities with 2,3,5,6-Tetrafluorophenyl acrylate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluorophenyl acrylate | C9H7F O2 | Contains only one fluorine atom; less reactive |
4-Fluorophenyl acrylate | C9H7F O2 | Similar reactivity but different substitution pattern |
Trifluoroethyl acrylate | C5H5F3O2 | Contains trifluoroethyl group; used in specialty polymers |
Perfluorophenyl acrylate | C12F10O2 | Fully fluorinated phenyl group; high stability and unique properties |
The uniqueness of 2,3,5,6-Tetrafluorophenyl acrylate lies in its specific arrangement of fluorine atoms which enhances both its chemical reactivity and potential applications compared to other similar compounds. This distinct substitution pattern could lead to unique polymer characteristics and functionalities not seen in less fluorinated counterparts.
Irritant